Methyl (R)-3-Boc-2,2-dimethyloxazolidine-4-acetate
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Overview
Description
tert-Butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxy-oxoethyl group, and a dimethyl-oxazolidine ring. It is commonly used in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,3-oxazolidine-3-carboxylate with 2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy-oxoethyl group.
Reduction: Reduction reactions may target the oxazolidine ring or the carbonyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its unique structure allows for the modification of its functional groups to enhance its biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxy-oxoethyl group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Uniqueness: The uniqueness of tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate lies in its specific functional groups and their arrangement. The presence of the methoxy-oxoethyl group provides distinct reactivity compared to similar compounds with ethoxy or hydrazino groups. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPTBMQSIGXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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